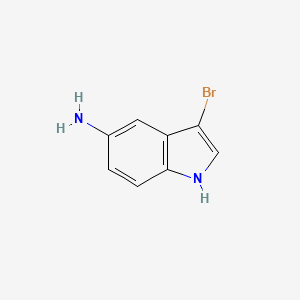

3-bromo-1H-indol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSOVVBYVLPWHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 3-Bromo-1H-indol-5-amine (CAS 525590-24-3)

A Versatile Bifunctional Scaffold for Kinase Inhibitor Discovery and Heterocyclic Chemistry

Executive Summary

3-Bromo-1H-indol-5-amine (CAS 525590-24-3) is a high-value heterocyclic intermediate characterized by its dual functionality: a nucleophilic amine at the C5 position and an electrophilic bromine at the C3 position. This orthogonal reactivity profile makes it a "privileged structure" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., PI3K, JAK) and GPCR ligands.

This guide provides a rigorous technical analysis of the molecule's synthesis, reactivity, and handling. Unlike generic indole derivatives, CAS 525590-24-3 requires specific synthetic strategies to prevent oxidative degradation of the electron-rich amino group while maintaining the integrity of the labile C3-bromine bond during processing.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| CAS Number | 525590-24-3 |

| IUPAC Name | 3-Bromo-1H-indol-5-amine |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

| Appearance | Dark purple to black solid (highly light-sensitive) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calculated) | ~5.8 (Conjugate acid of amine), ~16 (Indole NH) |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂), protected from light |

Structural Analysis: The molecule features an electron-rich indole ring. The C5-amine pushes electron density into the ring, activating it towards oxidation. The C3-bromine is positioned at the most nucleophilic site of the indole, serving as a pre-installed handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

Synthesis Strategy

Direct bromination of 5-aminoindole is chemically hazardous due to the high susceptibility of the free amine to oxidation and polymerization. Therefore, the industry-standard route employs a Nitro-First, Reduction-Last strategy.

Validated Synthetic Route (Chemoselective Reduction)

This route ensures high purity by introducing the bromine atom before generating the sensitive amine, using 5-nitroindole as the stable precursor.

Step 1: Regioselective Bromination

-

Precursor: 5-Nitroindole[1]

-

Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Solvent: DMF (N,N-Dimethylformamide)[1]

-

Mechanism: Electrophilic aromatic substitution.[2][3][4][5] The nitro group deactivates the benzene ring, but the pyrrole ring remains reactive enough for C3 substitution.

-

Outcome: 3-Bromo-5-nitroindole.[1]

Step 2: Chemoselective Reduction

-

Challenge: Catalytic hydrogenation (H₂/Pd-C) will cause hydrodehalogenation, stripping the bromine atom.

-

Solution: Use of Stannous Chloride (SnCl₂) or Iron/Acetic Acid (Fe/AcOH) for selective nitro reduction.

Synthesis Workflow Diagram

Figure 1: Validated synthetic pathway avoiding oxidative degradation and dehalogenation.

Experimental Protocols

Note: These protocols are synthesized from best practices for halonitroindole reductions.

Protocol A: Selective Reduction using SnCl₂

Objective: Reduce the nitro group without cleaving the C-Br bond.

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer.

-

Dissolution: Dissolve 3-bromo-5-nitroindole (1.0 eq) in Ethanol (10-20 volumes).

-

Addition: Add Stannous Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq) in portions.

-

Note: The reaction is slightly exothermic.

-

-

Reaction: Heat to 70°C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) for disappearance of the nitro starting material.

-

Workup (Critical):

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).

-

Storage: Isolate immediately and store under Argon in the dark.

-

Reactivity & Applications

The molecule serves as a "linchpin" scaffold, allowing independent functionalization of the "Head" (Amine) and "Tail" (Bromide).

Divergent Functionalization Map

Figure 2: Orthogonal reactivity profile allowing modular drug design.

Key Applications in Drug Discovery

-

Kinase Inhibitors: The 5-amino group often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases (e.g., PI3K, CDK). The 3-bromo group allows the attachment of hydrophobic aryl groups to access the "back pocket" of the enzyme.

-

Indole-3-Glyoxylamides (IGAs): The amine can be acylated to form IGAs, a class of compounds investigated for anti-prion and anti-cancer activities.

-

Quorum Sensing Inhibition: Brominated indoles disrupt bacterial communication.[10] The 5-amino derivative allows the attachment of fluorophores or affinity tags to study this mechanism.

Safety & Handling Guidelines

-

Oxidation Hazard: The 5-aminoindole moiety is electron-rich and prone to auto-oxidation (turning black) upon exposure to air. Always store under inert gas.

-

Light Sensitivity: Brominated indoles can undergo photolytic dehalogenation. Amber glassware is mandatory.

-

Toxicity: Treat as a potential mutagen and irritant. Use full PPE (gloves, goggles, fume hood).

References

-

Synthesis of 3-bromo-5-nitro-1H-indazole (Analogous Chemistry): Patent CN103570624A. Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

General Synthesis of 5-Bromoindole: Patent CN102558017A. Method for preparing 5-bromoindole.[1]

-

Reduction Protocols: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.

- Indole Reactivity: Gribble, G. W. (2010).

- Applications in Kinase Inhibition: Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.

Sources

- 1. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Navigating the Chemistry of a Key Pharmaceutical Building Block: A Technical Guide to 3-bromo-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalized indoles, such as 3-bromo-1H-indol-5-amine, are crucial building blocks that enable the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of the chemical properties, safety considerations, and practical applications of 3-bromo-1H-indol-5-amine, tailored for professionals in the field of drug discovery and development. Understanding the nuances of this reagent is paramount for its safe and effective utilization in the laboratory.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its safe and effective use. Key properties of 3-bromo-1H-indol-5-amine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂ | [2] |

| Molecular Weight | 211.06 g/mol | [2] |

| IUPAC Name | 3-bromo-1H-indol-5-amine | [2] |

| CAS Number | 525590-24-3 | [2] |

| Appearance | Solid (form may vary) | N/A |

| Purity | Typically ≥98% | [2] |

Safety Data Sheet (SDS) Analysis: A Deeper Look at Hazards

The Safety Data Sheet is the primary source of information regarding the hazards of a chemical. For 3-bromo-1H-indol-5-amine, the following GHS hazard classifications are consistently reported.[2]

GHS Hazard Statements:

-

H302: Harmful if swallowed. [2][3] This indicates a moderate level of acute oral toxicity.

-

H315: Causes skin irritation. [2][3] Direct contact with the skin can lead to inflammation and irritation.

-

H319: Causes serious eye irritation. [2][3] Contact with the eyes can result in significant and potentially damaging irritation.

-

H335: May cause respiratory irritation. [2][3] Inhalation of dust or powder can irritate the respiratory tract.

Signal Word: Warning[2]

Pictograms:

-

GHS07: Exclamation Mark (indicates skin and eye irritation, harmful if swallowed, and respiratory tract irritation)[2]

Prudent Laboratory Practices: Handling and Storage

Given the identified hazards, a stringent set of laboratory practices is essential when working with 3-bromo-1H-indol-5-amine.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the work area.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A lab coat is mandatory. For larger scale operations, additional protective clothing may be necessary.

-

Respiratory Protection: If there is a risk of generating significant amounts of dust and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter may be required.

Handling Procedures:

-

Avoid the generation of dust.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.[5]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

The Organic Chemist's Perspective: Reactivity and Synthetic Utility

The synthetic utility of 3-bromo-1H-indol-5-amine stems from the distinct reactivity of its functional groups: the bromo substituent at the 3-position and the amino group at the 5-position of the indole ring.

The Indole Core: A Hub of Reactivity

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of the amino group at the 5-position further activates the ring towards electrophiles. Conversely, the bromine atom at the 3-position, a common site for electrophilic attack on an unsubstituted indole, is a versatile handle for cross-coupling reactions.

Key Transformations:

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, amino, and alkynyl groups, which is a cornerstone of modern drug discovery.[6]

-

N-Functionalization of the Indole: The nitrogen of the indole ring can be functionalized, for example, through alkylation or acylation, to further modify the properties of the molecule.

-

Reactions of the Amino Group: The amino group at the 5-position can undergo a variety of reactions common to anilines, such as acylation, sulfonylation, and diazotization followed by subsequent transformations.

The interplay of these reactive sites makes 3-bromo-1H-indol-5-amine a highly valuable and versatile building block in the synthesis of complex molecular architectures.

Figure 1: Key synthetic transformations of 3-bromo-1H-indol-5-amine.

Application in Drug Discovery: A Focus on Kinase Inhibitors

Substituted indoles are prominent scaffolds in the design of protein kinase inhibitors due to their ability to mimic the hinge-binding motif of ATP. Bromoindoles, in particular, serve as key intermediates in the synthesis of these targeted therapies. For instance, the bromine atom can be replaced with various aryl or heteroaryl groups via Suzuki coupling to explore the chemical space around the ATP-binding pocket of a target kinase.

While specific examples detailing the use of 3-bromo-1H-indol-5-amine in the synthesis of named kinase inhibitors are often proprietary, the general strategy is well-documented in the scientific literature for analogous compounds.[6] The amino group at the 5-position can be utilized to attach solubilizing groups or to serve as an additional point of interaction with the target protein.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using a bromoindole substrate. This protocol should be adapted and optimized for the specific substrates and catalysts being used.

Materials:

-

3-bromo-1H-indol-5-amine

-

Arylboronic acid or ester (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equivalents)

-

Base (e.g., K₂CO₃) (2.0 equivalents)

-

Solvent (e.g., a mixture of 1,4-dioxane and water)

Procedure:

-

To a dry reaction vessel, add 3-bromo-1H-indol-5-amine, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the reaction vessel under the inert atmosphere.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Figure 2: A generalized workflow for a Suzuki-Miyaura coupling reaction.

Waste Disposal: A Commitment to Safety and Environmental Responsibility

As a halogenated organic compound, 3-bromo-1H-indol-5-amine and its waste products must be disposed of as hazardous waste.

-

Segregation: Halogenated organic waste should be collected in a designated, properly labeled, and sealed container, separate from non-halogenated waste.

-

Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.

-

Disposal: The sealed container should be disposed of through your institution's environmental health and safety (EHS) office for incineration at a licensed hazardous waste facility.

-

Empty Containers: Empty containers that held 3-bromo-1H-indol-5-amine should be rinsed with a suitable solvent, and the rinsate collected as halogenated organic waste.

Never dispose of 3-bromo-1H-indol-5-amine or its waste down the drain. Always consult your institution's specific guidelines for hazardous waste disposal.

Conclusion

3-bromo-1H-indol-5-amine is a valuable and versatile building block in medicinal chemistry, offering multiple avenues for the synthesis of complex and biologically active molecules. Its utility, however, is matched by its potential hazards. A comprehensive understanding of its safety profile, coupled with stringent adherence to safe handling and disposal protocols, is imperative for its responsible use in the laboratory. By integrating the principles of chemical safety and synthetic utility outlined in this guide, researchers can confidently and effectively leverage the potential of this important chemical intermediate in the pursuit of new therapeutic agents.

References

-

PubChem. 3-Bromo-1h-indole | C8H6BrN | CID 2763277. Available from: [Link].

-

PubChem. 3-Bromo-1H-indole-5-carboxylic acid | C9H6BrNO2 | CID 53393246. Available from: [Link].

- Barroso, J., et al. (2017). Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD). Archives of Toxicology, 91(2), 521–547.

- Copp, B. R., et al. (2015). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 20(8), 13833–13861.

- Krasavin, M., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3531.

-

ResearchGate. Electrophilic Substitution Reactions of Indoles. Available from: [Link].

- Gribble, G. W. (2008). Chapter 3 Naturally occurring halogenated pyrroles and Indoles. In The Alkaloids: Chemistry and Biology (Vol. 66, pp. 57-126). Elsevier.

- Cosmetics Europe. (2017). Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD). Archives of Toxicology, 91(2), 521–547.

-

ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Available from: [Link].

- Maccioni, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5868–5878.

-

ResearchGate. SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Available from: [Link].

- Ghazali, A. R., et al. (2021). Assessment of Skin Irritation and Sensitisation Effects by Topical Pterostilbene. Biomedical and Pharmacology Journal, 14(4).

- Gribi, R., et al. (2010). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Organic letters, 12(19), 4344–4347.

-

MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available from: [Link].

- Jackson, A. H., et al. (1983). Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6.

-

Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Available from: [Link].

-

National Center for Biotechnology Information. Halogenated Indole Alkaloids from Marine Invertebrates. Available from: [Link].

-

Food and Drug Administration. Skin and Eye Irritation Testing for Topically Applied Products: Questions and Answers. Available from: [Link].

-

Organic Chemistry Portal. Arylamine synthesis by amination (arylation). Available from: [Link].

-

PubMed. Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats. Available from: [Link].

-

American Elements. 5-bromo-1H-indol-3-amine hydrochloride | CAS 1893457-72-1. Available from: [Link].

-

Purdue University. Guidelines: Handling and Disposal of Chemicals. Available from: [Link].

-

National Center for Biotechnology Information. Electrophilic Aromatic Substitution of a BN Indole. Available from: [Link].

-

Auburn University. CHEMICAL WASTE MANAGEMENT GUIDE. Available from: [Link].

-

YouTube. Indole | Aromatic Electrophilic Substitution | Problem | Question | Solved. Available from: [Link].

-

ChemistryViews. Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. Available from: [Link].

-

ResearchGate. Novel benzofuran-3-one indole inhibitors of PI3 kinase-α and the mammalian target of rapamycin: Hit to lead studies. Available from: [Link].

-

Organic Chemistry Portal. Green Halogenation of Indoles with Oxone-Halide. Available from: [Link].

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link].

-

ResearchGate. Review of Literature-Based Models for Skin and Eye Irritation and Corrosion. Available from: [Link].

-

MDPI. Halogenated Compounds from Marine Algae. Available from: [Link].

-

National Center for Biotechnology Information. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Available from: [Link].

-

Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. Available from: [Link].

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].

-

PubMed Central. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Available from: [Link].

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link].

-

Chemsrc. 3-(3-bromo-propyl)-5-bromo-1H-indole | CAS#:1045805-56-8. Available from: [Link].

-

MDPI. (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H). Available from: [Link].

Sources

- 1. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3-Bromo-1h-indole | C8H6BrN | CID 2763277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-1H-indole-5-carboxylic acid | C9H6BrNO2 | CID 53393246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: 3-Bromo-5-Aminoindole as a Pivotal Scaffold in Kinase Inhibitor Discovery

Abstract

This technical guide provides an in-depth analysis of 3-bromo-5-aminoindole , a high-value heterocyclic intermediate critical to modern medicinal chemistry. Unlike stable commodity chemicals, this scaffold represents a "reactive linchpin"—possessing orthogonal functional handles (C3-bromide and C5-amine) that allow for the rapid diversification of core structures, particularly in the synthesis of ATP-competitive kinase inhibitors. This document details its chemical identity, validated synthetic routes, stability protocols, and application in structure-activity relationship (SAR) campaigns.

Part 1: Chemical Identity & Nomenclature

Precision in nomenclature is vital due to the existence of positional isomers (e.g., 5-bromo-3-aminoindole) which have vastly different electronic properties and reactivities. The target molecule discussed here is the C3-bromo, C5-amino isomer.

Synonyms and Identifiers

| Identifier Type | Value | Notes |

| IUPAC Name | 3-Bromo-1H-indol-5-amine | Official nomenclature |

| Common Name | 3-Bromo-5-aminoindole | Widely used in literature |

| CAS Number | 525590-24-3 | Specific to 3-Br, 5-NH2 isomer |

| Isomer CAS | 69343-99-3 | Warning: This is 3-amino-5-bromoindole |

| Precursor CAS | 525593-33-3 | 3-Bromo-5-nitroindole |

| SMILES | NC1=CC2=C(NC(Br)=C2)C=C1 | Canonical representation |

| Molecular Weight | 211.06 g/mol | |

| Appearance | Dark brown/purple solid | Highly sensitive to oxidation |

Trade Names & Commercial Availability

There are no proprietary "drug trade names" for this intermediate. It is sold by specialized catalog vendors (e.g., Combi-Blocks, Enamine, Fluorochem) under its chemical name or catalog codes.

-

Catalog Codes: F698099 (Fluorochem), various vendor-specific IDs.

-

Commercial Form: Often supplied as the hydrochloride salt or the N-Boc protected derivative to enhance stability during transport.

Part 2: Chemical Architecture & Reactivity

The utility of 3-bromo-5-aminoindole lies in its orthogonal reactivity profile . It serves as a bifunctional platform where two distinct chemical operations can be performed without interference, provided the correct order of operations is followed.

Figure 1: Orthogonal reactivity map of the 3-bromo-5-aminoindole scaffold.

-

The C3-Bromide (Electrophile): The carbon-bromine bond at position 3 is highly activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira). This allows for the extension of the carbon skeleton to reach the "solvent front" or hydrophobic pockets of a kinase enzyme.

-

The C5-Amine (Nucleophile): The amino group at position 5 is a classic nucleophile. In kinase inhibitor design, this nitrogen often forms a critical hydrogen bond with the hinge region of the ATP binding site. It is typically derivatized into an amide, urea, or sulfonamide.

Part 3: Synthetic Methodologies

Expert Insight: Direct bromination of 5-aminoindole is NOT recommended . The electron-rich amino group makes the ring hyper-reactive, leading to over-bromination, oxidation, and polymerization (tar formation).

The industry-standard protocol utilizes a reduction strategy starting from 5-nitroindole.

Validated Protocol: The Nitro-Reduction Route

Step 1: Regioselective Bromination

-

Precursor: 5-Nitroindole (CAS 6146-52-7).

-

Reagent: Bromine (

) or N-Bromosuccinimide (NBS) in DMF. -

Mechanism: The nitro group deactivates the benzene ring, directing electrophilic aromatic substitution (EAS) exclusively to the C3 position of the pyrrole ring.

Step 2: Chemoselective Reduction

-

Challenge: Reducing the nitro group (

) to the amine ( -

Recommended Method: Iron/Ammonium Chloride (

) or Stannous Chloride (-

Why? These conditions are mild and do not undergo oxidative addition into the C-Br bond, preserving the halogen.

-

Detailed Experimental Workflow

Figure 2: Validated synthetic pathway avoiding hydrodehalogenation.

Protocol for Step 2 (Reduction):

-

Dissolve 3-bromo-5-nitroindole (1.0 eq) in Ethanol/Water (3:1).

-

Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Heat to reflux (80°C) for 2-4 hours. Monitor by TLC (Product is more polar).

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate. Extract with Ethyl Acetate.

-

Storage: Use immediately or store under Argon at -20°C.

Part 4: Medicinal Chemistry Applications

This scaffold is a "privileged structure" in the design of Type I and Type II kinase inhibitors.

Case Study: GSK-3 and VEGFR Inhibitors

In the development of inhibitors for Glycogen Synthase Kinase 3 (GSK-3) and Vascular Endothelial Growth Factor Receptor (VEGFR), the 3-bromo-5-aminoindole serves as the core hub.

SAR Logic:

-

Hinge Binder: The indole NH (N1) and the C5-amide (derived from the amine) interact with the kinase hinge region (e.g., Val135 in GSK-3).

-

Gatekeeper Interaction: The substituent introduced at C3 (via Suzuki coupling) extends into the hydrophobic back pocket, often interacting with the gatekeeper residue to determine selectivity.

Data: Comparative Potency (Hypothetical SAR Data)

| Compound Variant | C3-Substituent | C5-Substituent | IC50 (GSK-3β) | Selectivity Note |

|---|

| Scaffold Only | -Br |

Part 5: Safety & Handling (The "Self-Validating" System)

The primary safety risk with 3-bromo-5-aminoindole is not acute toxicity, but chemical instability leading to experimental failure.

-

Oxidative Instability: Aminoindoles are electron-rich. Air exposure turns the solid black (formation of indoxyl red/isatin species).

-

Protocol: Always handle under

or Ar atmosphere.

-

-

Light Sensitivity: The C-Br bond can undergo photolytic cleavage.

-

Protocol: Use amber glassware or wrap flasks in aluminum foil.

-

-

Acid Sensitivity: Strong acids can cause polymerization at the C2 position.

-

Protocol: Keep workups neutral (pH 7-8).

-

References

-

PubChem. (2025).[1] 3-Bromo-5-nitro-1H-indole (Compound Summary). National Library of Medicine. [Link]

-

MDPI. (2023).[3] A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules.[1][3][4][5][6][7][8][9][10] [Link]

-

National Institutes of Health (NIH). (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties.[Link]

Sources

- 1. 3-Bromo-5-nitro-1H-indole | C8H5BrN2O2 | CID 43152084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. ecommons.luc.edu [ecommons.luc.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Regioselective C3-Bromination of 5-Aminoindole

Abstract

This comprehensive guide provides a detailed protocol for the selective bromination of 5-aminoindole at the C3 position, a critical transformation for the synthesis of valuable intermediates in drug discovery and development. The protocol addresses the challenges associated with the high reactivity of the 5-aminoindole scaffold through a robust three-step process: N-acetylation of the 5-amino group, regioselective C3-bromination using N-bromosuccinimide (NBS), and subsequent deprotection to yield the desired 3-bromo-5-aminoindole. This document offers in-depth mechanistic insights, step-by-step experimental procedures, and critical considerations for ensuring high yield and purity.

Introduction: The Significance of 3-Bromo-5-Aminoindole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalized indoles, particularly those halogenated at the C3 position, serve as versatile building blocks for the introduction of diverse molecular complexity through cross-coupling reactions. 3-Bromo-5-aminoindole, in particular, is a highly sought-after intermediate. The presence of the bromine atom at the electron-rich C3 position allows for facile carbon-carbon and carbon-heteroatom bond formation, while the amino group at the C5 position provides a handle for further derivatization, influencing the compound's pharmacokinetic and pharmacodynamic properties.

Mechanistic Rationale for C3-Selectivity in Indole Bromination

The regioselectivity of electrophilic substitution in indoles is a well-established principle in organic chemistry. The indole ring system is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic.[1][2] This preference is attributed to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation (the arenium ion) formed upon electrophilic attack at C3 without disrupting the aromaticity of the fused benzene ring.[3][4]

Attack at the C2 position, in contrast, would lead to an intermediate where the positive charge cannot be as effectively delocalized onto the nitrogen without involving the benzene ring's aromatic sextet, resulting in a higher activation energy barrier. The electron-donating amino group at the C5 position further enhances the electron density of the indole ring system, making it even more reactive towards electrophiles. However, this heightened reactivity necessitates a protection strategy for the amino group to prevent undesirable side reactions such as N-bromination and polysubstitution.

The Strategic Imperative of Amino Group Protection

Direct bromination of 5-aminoindole is fraught with challenges. The amino group is a potent activating group, which can lead to the formation of di- and tri-brominated products. Furthermore, the amino group itself can react with the brominating agent. To circumvent these issues, a protection-deprotection strategy is employed. The 5-amino group is temporarily converted into a less activating and non-nucleophilic amide, most commonly an acetamide. This N-acetylation moderates the activating effect of the amino group, ensuring a controlled and selective monobromination at the C3 position.[4] The acetyl group can then be readily removed under acidic conditions to regenerate the free amino group in the final product.

Overall Synthetic Workflow

The synthesis of 3-bromo-5-aminoindole is achieved through a three-step sequence:

Caption: Synthetic workflow for the C3-bromination of 5-aminoindole.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Acetamidoindole (Protection)

This protocol details the N-acetylation of 5-aminoindole using acetic anhydride.

Materials and Reagents:

-

5-Aminoindole

-

Acetic Anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-aminoindole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.2 eq.) to the solution, followed by the dropwise addition of acetic anhydride (1.1 eq.).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude 5-acetamidoindole can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of 3-Bromo-5-acetamidoindole (C3-Bromination)

This protocol describes the regioselective bromination of 5-acetamidoindole at the C3 position using N-bromosuccinimide (NBS).

Materials and Reagents:

-

5-Acetamidoindole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF) or Acetonitrile

-

Water

-

Standard glassware for organic synthesis

-

Filtration apparatus (Büchner funnel)

Procedure:

-

In a round-bottom flask protected from light, dissolve 5-acetamidoindole (1.0 eq.) in anhydrous dimethylformamide (DMF) or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water to remove any residual DMF and succinimide.

-

Dry the product under vacuum to obtain crude 3-bromo-5-acetamidoindole, which can be used in the next step or purified by recrystallization.

Step 3: Synthesis of 3-Bromo-5-aminoindole (Deprotection)

This protocol details the acidic hydrolysis of the acetyl protecting group to yield the final product.

Materials and Reagents:

-

3-Bromo-5-acetamidoindole

-

Hydrochloric acid (e.g., 3 M HCl) or a mixture of acetic acid and hydrochloric acid

-

Sodium hydroxide solution (e.g., 2 M NaOH) for neutralization

-

Ethyl acetate or other suitable extraction solvent

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Suspend 3-bromo-5-acetamidoindole (1.0 eq.) in a mixture of ethanol and aqueous hydrochloric acid (e.g., 3 M).

-

Heat the mixture to reflux (typically 80-100 °C) for 2-6 hours, monitoring the deprotection by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with an aqueous solution of sodium hydroxide until the pH is basic (pH 8-9).

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude 3-bromo-5-aminoindole.

-

Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product with high purity.

Data Presentation and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 5-Aminoindole | C₈H₈N₂ | 132.16 | Off-white to brown solid |

| 5-Acetamidoindole | C₁₀H₁₀N₂O | 174.20 | Light brown solid |

| 3-Bromo-5-acetamidoindole | C₁₀H₉BrN₂O | 253.10 | Pale yellow solid |

| 3-Bromo-5-aminoindole | C₈H₇BrN₂ | 211.06 | Brown solid |

Expected ¹H NMR Data for 3-Bromo-5-aminoindole (in CDCl₃, shifts in ppm):

-

δ ~7.5-7.8 (br s, 1H): N-H of the indole ring

-

δ ~7.1-7.3 (m, 2H): Aromatic protons

-

δ ~6.6-6.8 (m, 2H): Aromatic protons

-

δ ~3.6-4.0 (br s, 2H): NH₂ protons of the amino group

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Troubleshooting and Field-Proven Insights

-

Incomplete Acetylation: If TLC indicates residual 5-aminoindole, increase the amount of acetic anhydride and pyridine slightly and extend the reaction time. Ensure the 5-aminoindole is fully dissolved before adding the reagents.

-

Over-bromination in Step 2: This is often due to an excess of NBS or elevated reaction temperatures. Maintain the temperature strictly at 0 °C and add the NBS portion-wise. Using a less polar solvent like acetonitrile instead of DMF can sometimes reduce the rate of reaction and improve selectivity.

-

Incomplete Deprotection: If the deprotection is sluggish, a stronger acidic condition (e.g., concentrated HCl in ethanol) or longer reflux times may be necessary. However, be cautious as prolonged exposure to strong acid at high temperatures can lead to product degradation.

-

Product Purification: The final product, 3-bromo-5-aminoindole, can be prone to oxidation and discoloration. It is advisable to perform the purification steps promptly and store the final compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Recrystallization is a powerful technique for obtaining highly pure material suitable for further synthetic applications.[3][5]

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of 3-bromo-5-aminoindole. By employing a strategic N-acetylation to moderate the reactivity of the indole ring, a highly selective C3-bromination can be achieved. This guide, with its detailed experimental procedures and mechanistic explanations, is intended to empower researchers in the fields of medicinal chemistry and drug development to efficiently access this valuable synthetic intermediate.

References

-

Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. [Link]

-

Synthetic process of 5-bromo-7-azaindole. Eureka | Patsnap. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

Electrophilic Aromatic Substitution of a BN Indole. PMC - NIH. [Link]

-

Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Stack Exchange. [Link]

-

Ch22: EArS of aromatic amines. University of Calgary. [Link]

- CN103387530A - 5-bromoindole preparation method.

-

Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? Quora. [Link]

Sources

Application Notes and Protocols for Utilizing 3-bromo-1H-indol-5-amine in Drug Discovery

Introduction: The Strategic Value of the 3-bromo-1H-indol-5-amine Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and its ability to mimic peptide structures and interact with multiple receptor types.[1][2] The strategic functionalization of the indole core allows for the fine-tuning of pharmacological properties, making it a versatile starting point for drug discovery campaigns across numerous therapeutic areas, including oncology, infectious diseases, and neurology.[1][2]

This guide focuses on a particularly valuable, yet underexplored, building block: 3-bromo-1H-indol-5-amine . This scaffold offers two orthogonal points for chemical modification: the bromine atom at the C3-position and the amino group at the C5-position. This dual functionality provides medicinal chemists with a powerful platform for generating diverse chemical libraries with a high degree of structural complexity.

-

The C3-Position: The bromine atom serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents, enabling extensive exploration of the chemical space around the indole core.

-

The C5-Position: The primary amino group is a key site for forming amide, sulfonamide, urea, and other linkages. These modifications can significantly impact the molecule's polarity, hydrogen bonding capacity, and overall pharmacokinetic profile, while also providing vectors for interaction with specific biological targets.

This document provides a comprehensive overview of the synthetic utility of 3-bromo-1H-indol-5-amine, detailed experimental protocols for its derivatization, and methodologies for the biological evaluation of the resulting compounds, with a particular focus on the discovery of novel kinase inhibitors.

Core Synthetic Strategies and Workflow

The strategic derivatization of 3-bromo-1H-indol-5-amine typically follows a logical workflow designed to maximize library diversity while maintaining synthetic tractability. The following diagram illustrates a general workflow for the synthesis and evaluation of a library of compounds derived from this scaffold.

Caption: General workflow for drug discovery using the 3-bromo-1H-indol-5-amine scaffold.

Protocols for Chemical Modification

The following protocols provide detailed, step-by-step methodologies for the key chemical transformations used to derivatize the 3-bromo-1H-indol-5-amine scaffold.

Protocol 1: Acylation of the 5-Amino Group

This protocol describes a general method for the acylation of the 5-amino group of 3-bromo-1H-indol-5-amine with an acid chloride.

Rationale: Acylation is a fundamental transformation that introduces an amide bond, which can serve as a key hydrogen bond donor/acceptor and influence the molecule's conformation and physicochemical properties.

Materials:

-

3-bromo-1H-indol-5-amine

-

Acid chloride of choice (e.g., benzoyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-bromo-1H-indol-5-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes.

-

Slowly add the acid chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-(3-bromo-1H-indol-5-yl)amide.

Protocol 2: Sulfonylation of the 5-Amino Group

This protocol outlines a general procedure for the sulfonylation of the 5-amino group using a sulfonyl chloride.

Rationale: The sulfonamide group is a common feature in many marketed drugs. Its introduction can significantly alter the acidity and solubility of the parent amine and provide strong hydrogen bonding interactions. A study by T. Nasr et al. (2016) demonstrated the synthesis of various sulfonamide-containing compounds with antimicrobial activity.[3]

Materials:

-

3-bromo-1H-indol-5-amine

-

Sulfonyl chloride of choice (e.g., benzenesulfonyl chloride)

-

Anhydrous Pyridine or DCM with a non-nucleophilic base (e.g., DIPEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-bromo-1H-indol-5-amine (1.0 eq) in anhydrous pyridine (or DCM) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

If using DCM, add DIPEA (1.5 eq).

-

Add the sulfonyl chloride (1.2 eq) portion-wise or dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.

-

If pyridine is the solvent, remove it under reduced pressure. If using DCM, proceed to the next step.

-

Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (to remove pyridine/DIPEA), followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

-

Purify the residue by silica gel column chromatography (e.g., hexane/ethyl acetate or DCM/methanol gradients) to obtain the desired N-(3-bromo-1H-indol-5-yl)sulfonamide.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the C3-Position

This protocol is adapted from a microwave-assisted Suzuki-Miyaura cross-coupling of 3-bromo-indazol-5-amine and is expected to be applicable to 3-bromo-1H-indol-5-amine.[1]

Rationale: The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures which are prevalent in kinase inhibitors.[4]

Materials:

-

3-bromo-1H-indol-5-amine or its C5-derivatized analog (1.0 eq)

-

Aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or a similar phosphine ligand (0.04-0.10 eq)

-

Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

-

Dioxane and Water (e.g., 4:1 v/v)

-

Microwave reactor vials

-

Ethyl acetate

-

Celite®

Procedure:

-

To a microwave reactor vial, add the 3-bromo-indole derivative (1.0 eq), the boronic acid/ester (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and RuPhos (0.04 eq).

-

Evacuate and backfill the vial with an inert gas (e.g., argon).

-

Add degassed dioxane and water (e.g., 4:1 mixture).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 100-150 °C for 15-60 minutes. Monitor the reaction for completion by LC-MS or TLC.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 3-aryl-1H-indol-5-amine derivative.

Application in Kinase Inhibitor Discovery

The indole scaffold is a well-established core structure for the development of kinase inhibitors.[5] Derivatives of 3-bromo-1H-indol-5-amine are particularly promising for targeting the ATP-binding site of various kinases. The general structure of a Type I kinase inhibitor often involves a heterocyclic core that forms hydrogen bonds with the kinase hinge region, and appended substituents that occupy adjacent hydrophobic pockets.

Caption: Interaction model of a 3,5-disubstituted indole with a kinase active site.

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general, luminescence-based assay for measuring kinase activity and inhibition, which is suitable for high-throughput screening. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction.[6]

Materials:

-

Kinase of interest

-

Appropriate kinase substrate (protein or peptide)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase, substrate, and buffer in each well of the plate.

-

Add the test compounds at various concentrations (typically a serial dilution). Include a positive control (e.g., a known inhibitor like staurosporine) and a negative control (DMSO vehicle).

-

Pre-incubate the kinase with the inhibitors for 10-30 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase (often 30 °C or room temperature).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value for each compound by fitting the concentration-response data to a suitable sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism).

-

Data Presentation and Structure-Activity Relationship (SAR) Analysis

A systematic approach to library design and data analysis is crucial for successful lead optimization. The data obtained from the kinase assays should be compiled into a clear and concise format to facilitate SAR analysis.

Table 1: Example SAR Data Table for a Library of 3,5-Disubstituted Indole Analogs

| Compound ID | R¹ (at C5) | R² (at C3) | Kinase X IC₅₀ (nM) |

| Scaffold | -NH₂ | -Br | >10,000 |

| 1a | -NH-CO-Ph | -Br | 8,500 |

| 1b | -NH-SO₂-Ph | -Br | 5,200 |

| 2a | -NH₂ | -Ph | 1,200 |

| 2b | -NH₂ | -4-pyridyl | 750 |

| 3a | -NH-CO-Ph | -Ph | 450 |

| 3b | -NH-CO-Ph | -4-pyridyl | 150 |

| 3c | -NH-SO₂-Ph | -4-pyridyl | 80 |

Data are hypothetical and for illustrative purposes only.

Interpretation of SAR:

-

Derivatization of both the C3 and C5 positions is crucial for activity.

-

Aromatic substituents at the C3 position are preferred over the bromine atom, with a 4-pyridyl group showing enhanced potency over a phenyl group, likely due to additional hydrogen bonding interactions in the ATP-binding site.

-

Modification of the C5-amine to a sulfonamide appears more beneficial than an amide in this series.

This type of systematic analysis guides the design of the next generation of compounds, allowing for a more focused and efficient lead optimization process.

Conclusion

3-bromo-1H-indol-5-amine is a highly versatile and strategically valuable scaffold for drug discovery. Its orthogonal reactive sites at the C3 and C5 positions allow for the rapid generation of diverse chemical libraries. By employing robust synthetic methodologies such as Suzuki-Miyaura cross-coupling and standard amine derivatizations, researchers can efficiently explore the structure-activity landscape around this privileged core. Coupled with high-throughput biological screening, the use of this scaffold offers a powerful platform for the identification and optimization of novel therapeutic agents, particularly in the competitive field of kinase inhibitor development.

References

- Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309.

- BenchChem. (n.d.).Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole.

- Pavia, C., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3228-3244.

- Zhang, H., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112599.

- Frontiers in Chemistry. (2022). One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions. Frontiers in Chemistry, 10, 843393.

- ResearchGate. (2016).Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.

- Wellington, K. W., et al. (2017). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 22(10), 1683.

- Nasr, T., Bondock, S., & Eid, S. (2016). Design, synthesis, antimicrobial evaluation and molecular docking studies of some new 2,3-dihydro thiazoles and 4-thiazolidinones containing sulfisoxazole. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 236-246.

- Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9253–9257.

- ResearchGate. (2017).SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION.

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved February 4, 2026, from [Link]

- The Journal of Organic Chemistry. (2021).Synthesis of a Series of Diaminoindoles. Retrieved February 4, 2026, from a relevant article in The Journal of Organic Chemistry.

-

Bentham Science. (n.d.). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Retrieved February 4, 2026, from [Link]

- Sharma, A., et al. (2022). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry, 13(10), 1185-1205.

- Mikhaylov, A. A., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3535.

- PubMed Central. (2022).Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Retrieved February 4, 2026, from a relevant article in PubMed Central.

- ResearchGate. (n.d.).Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions.

-

BMG LABTECH. (2020). Kinase assays. Retrieved February 4, 2026, from [Link]

- Al-Obaidi, A., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1198-1212.

-

American Society for Microbiology. (2009). Indole Test Protocol. Retrieved February 4, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

The Synthesis of 3-Substituted-5-Aminoindole Derivatives: A Detailed Guide for Researchers

The 3-substituted-5-aminoindole scaffold is a privileged structure in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of a wide array of therapeutic agents and functional materials.[1][2] This guide provides an in-depth exploration of the synthetic strategies employed to access these valuable derivatives, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and chemical development.

I. Strategic Approaches to the 3-Substituted-5-Aminoindole Core

The synthesis of 3-substituted-5-aminoindoles can be broadly categorized into two main approaches:

-

Construction of the Indole Nucleus: Building the indole ring system with the desired substituents already in place or in a latent form.

-

Functionalization of a Pre-formed Indole Core: Introducing the 3-substituent and the 5-amino group onto a pre-existing indole scaffold.

The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the scalability of the reaction sequence.

Building the Indole Nucleus: Classic and Modern Methodologies

Several named reactions have become workhorses for the synthesis of substituted indoles. Here, we discuss their application to the preparation of 5-aminoindole derivatives.

The Fischer indole synthesis, first reported in 1883, remains a cornerstone of indole chemistry.[3] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde.[3][4] For the synthesis of 5-aminoindoles, a 4-aminophenylhydrazine derivative is the key starting material.

Causality in Experimental Choices: The success of the Fischer indole synthesis hinges on the careful selection of the acid catalyst and reaction conditions. Protic acids like hydrochloric acid or sulfuric acid, and Lewis acids such as zinc chloride or boron trifluoride, are commonly employed.[3] The choice of acid can influence the reaction rate and the formation of side products. Polyphosphoric acid (PPA) is often used for less reactive substrates due to its strong dehydrating and acidic properties.[3]

Protocol 1: Fischer Indole Synthesis of a 3-Substituted-5-Nitroindole

This protocol outlines the synthesis of a 5-nitroindole, a common precursor to 5-aminoindoles.

Step 1: Formation of the p-Nitrophenylhydrazone

-

Dissolve p-nitrophenylhydrazine (1.0 eq) in ethanol in a round-bottom flask.

-

Add the desired ketone or aldehyde (1.1 eq) to the solution.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

The resulting phenylhydrazone often precipitates from the solution and can be collected by filtration.

Step 2: Cyclization to the 5-Nitroindole

-

To a flask containing polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone), heat to 80-100 °C.

-

Slowly add the dried p-nitrophenylhydrazone from Step 1 in portions.

-

Stir the mixture at this temperature for 30-60 minutes.

-

Carefully pour the hot mixture onto crushed ice.

-

Neutralize the aqueous solution with a strong base (e.g., NaOH) to precipitate the 5-nitroindole product.

-

Collect the solid by filtration, wash with water, and dry.

Self-Validating System: The identity and purity of the synthesized 5-nitroindole should be confirmed by analytical techniques such as NMR, mass spectrometry, and melting point determination.

The Larock indole synthesis is a powerful and versatile method that utilizes a palladium catalyst to construct the indole ring from an ortho-iodoaniline and a disubstituted alkyne.[5] This reaction offers a high degree of flexibility in introducing substituents at various positions of the indole core.[5]

Causality in Experimental Choices: The choice of palladium catalyst, ligands, base, and solvent is crucial for the success of the Larock indole synthesis. Palladium(II) acetate or palladium(II) chloride are common catalyst precursors. The addition of a phosphine ligand, such as triphenylphosphine (PPh₃), can improve catalyst stability and reactivity. A base, typically a carbonate, is required to neutralize the HI generated during the reaction.[5]

Protocol 2: Larock Indole Synthesis of a 3-Substituted-5-Aminoindole Derivative

This protocol describes a direct route to a 5-aminoindole derivative using an appropriately substituted aniline.

Step 1: Preparation of the Reaction Mixture

-

To an oven-dried Schlenk flask, add 4-iodo-3-aminobenzonitrile (or other suitable ortho-iodoaniline) (1.0 eq), the desired disubstituted alkyne (2.0-3.0 eq), palladium(II) acetate (5 mol%), and triphenylphosphine (10 mol%).

-

Add anhydrous potassium carbonate (2.0 eq) and lithium chloride (1.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous N,N-dimethylformamide (DMF) via syringe.

Step 2: Reaction and Workup

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validating System: Characterization of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is essential to confirm the structure and purity.

Functionalization of a Pre-formed Indole Core

An alternative and often more convergent approach involves the late-stage functionalization of a readily available indole scaffold.

The most common method for introducing the 5-amino group is through the reduction of a 5-nitroindole precursor.[6][7] This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a clean and efficient option.[8]

Causality in Experimental Choices: The choice of reducing agent depends on the presence of other functional groups in the molecule. Catalytic hydrogenation with palladium on carbon (Pd/C) is highly effective but may also reduce other sensitive groups like alkenes or alkynes.[8] Metal-acid combinations (e.g., SnCl₂/HCl) or transfer hydrogenation methods can be employed for substrates incompatible with catalytic hydrogenation. Sodium dithionite is another mild and effective reagent for this reduction.[8]

Protocol 3: Catalytic Hydrogenation of a 3-Substituted-5-Nitroindole

Step 1: Reaction Setup

-

In a hydrogenation flask, dissolve the 3-substituted-5-nitroindole (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).

-

Seal the flask and purge the system with hydrogen gas.

Step 2: Hydrogenation and Workup

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[8]

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

The filtrate containing the 3-substituted-5-aminoindole can be used directly in the next step or concentrated under reduced pressure. Note: 5-aminoindoles can be sensitive to air and light, so it is often advisable to use them immediately or store them under an inert atmosphere.[9]

Self-Validating System: The completion of the reduction can be monitored by the disappearance of the starting material on TLC and confirmed by mass spectrometry of the crude product.

Modern synthetic methods allow for the direct introduction of an amino group at the C5 position of the indole ring. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful tools for forming C-N bonds.[10][11][12] These reactions typically involve the coupling of a 5-haloindole with an amine source.

Causality in Experimental Choices: The success of these cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. For Buchwald-Hartwig amination, a palladium precursor is used in combination with a bulky electron-rich phosphine ligand. The Ullmann condensation typically employs a copper catalyst.[11][13] The choice of base is also critical for promoting the catalytic cycle.

II. The Critical Role of Protecting Groups

The amino group is nucleophilic and can react with various electrophiles.[14] Therefore, in multi-step syntheses, it is often necessary to protect the 5-amino group to prevent unwanted side reactions.[15][16]

Common Protecting Groups for Amines:

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl)[17] |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C)[17] |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine)[17] |

| Acetyl | Ac | Acetic anhydride or acetyl chloride | Acidic or basic hydrolysis |

Causality in Experimental Choices: The choice of protecting group is dictated by the overall synthetic strategy and the stability of the protecting group to the reaction conditions in subsequent steps. An orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, is often employed in complex syntheses.[17]

III. Purification and Characterization

Purification of 3-substituted-5-aminoindole derivatives is typically achieved by column chromatography on silica gel.[18] Due to the potential for oxidation, it is advisable to perform chromatography relatively quickly and to use solvents that have been degassed. Recrystallization can also be an effective method for obtaining highly pure material.[18]

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretches of the amino and indole groups.

-

Melting Point: A useful indicator of purity for solid compounds.

IV. Experimental Workflows and Diagrams

Synthetic Workflow for 3-Substituted-5-Aminoindoles

Caption: Decision workflow for employing a protecting group strategy.

V. Applications in Drug Discovery

3-Substituted-5-aminoindole derivatives are prevalent in a variety of biologically active compounds. The 5-amino group can serve as a key pharmacophoric feature, participating in hydrogen bonding interactions with biological targets, or as a handle for further derivatization to modulate physicochemical properties such as solubility and lipophilicity. These compounds have shown promise as kinase inhibitors, antiviral agents, and central nervous system modulators. [1]For instance, the indole scaffold is a key component in drugs like Sunitinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy. [1]

VI. Conclusion

The synthesis of 3-substituted-5-aminoindole derivatives offers a rich and diverse field of chemical exploration. By understanding the nuances of classical and modern synthetic methodologies, mastering the strategic use of protecting groups, and employing robust purification and characterization techniques, researchers can efficiently access these valuable compounds. This guide provides a solid foundation for drug development professionals and scientists to confidently navigate the synthesis of this important class of molecules, paving the way for the discovery of new and improved therapeutic agents.

References

-

Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Available from: [Link]

-

RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. 2017. Available from: [Link] Fischer indole synthesis applied to the total synthesis of natural products116h/unauth

-

National Institutes of Health. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Available from: [Link]

-

Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]

-

MDPI. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules. 2023;28(8):3589. Available from: [Link]

-

ResearchGate. Synthesis and Reactions of Nitroindoles. Available from: [Link]

-

Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. Available from: [Link]

-

ResearchGate. (PDF) Fischer Indole Synthesis. Available from: [Link]

-

ResearchGate. Synthesis of Indoles through Larock Annulation: Recent Advances. Available from: [Link]

-

Organic Chemistry Portal. Indole synthesis. Available from: [Link]

-

RSC Publishing. Recent advances in the synthesis of indoles and their applications. Available from: [Link]

-

Semantic Scholar. Synthesis of novel 3- and 5-substituted indole-2-carboxamides. Available from: [Link]

-

ACS Publications. The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society. 1953;75(1):113-115. Available from: [Link]

-

Organic Chemistry Portal. Protective Groups. Available from: [Link]

-

ACS Publications. Atroposelective Haloamidation of Indoles with Amino Acid Derivatives and Hypohalides. Organic Letters. 2019;21(21):8639-8643. Available from: [Link]

-

SpringerLink. SYNTHESIS OF NITRO- AND AMINOINDOLES. Chemistry of Heterocyclic Compounds. 1999;35(12):1426-1432. Available from: [Link]

-

Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. Available from: [Link]

- Google Patents. KR20070098922A - 5-aminoindole derivatives.

-

ResearchGate. (PDF) Indole-indole Ullmann coupling. Total synthesis of (-)-aspergilazine. Available from: [Link]

-

PubMed. Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. Journal of Organic Chemistry. 2003;68(7):2861-73. Available from: [Link]

-

ACS Publications. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C–N Formation and Cross-dehydrogenative Coupling Reactions. The Journal of Organic Chemistry. 2018;83(9):5130-5137. Available from: [Link]

-

ACS Publications. Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry. 2003;68(25):9625-9633. Available from: [Link]

-

ResearchGate. Selected examples of bioactive 3-substituted indole derivatives used in... Available from: [Link]

-

National Center for Biotechnology Information. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

-

SciSpace. Amino Acid-Protecting Groups. Available from: [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

-

RSC Publishing. Catalytic (5 + 1) cycloaddition of diazooxindoles with imidazolidines to access novel piperazine-spirooxindole frameworks. Organic Chemistry Frontiers. 2022;9(1):118-124. Available from: [Link]

-

National Institutes of Health. Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. Available from: [Link]

-

Wikipedia. Larock indole synthesis. Available from: [Link]

- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.

-

ChemRxiv. Catalytic (5+1) Cycloaddition of Diazooxindoles with Imidazolidines to Access Novel Piperazine-Spirooxindole Frameworks. Available from: [Link]

-

Indian Institute of Technology Bombay. Protecting Groups. Available from: [Link]

-